molecular formula C10H13NO4 B2696843 4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid CAS No. 186320-10-5

4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid

Cat. No.: B2696843
CAS No.: 186320-10-5
M. Wt: 211.217
InChI Key: CJYCAWXLOMTTSY-UHFFFAOYSA-N
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Description

4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid is a synthetic organic compound characterized by a butyric acid backbone substituted with a carbamoyl group linked to a furan-2-ylmethyl moiety.

Properties

IUPAC Name

5-(furan-2-ylmethylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-9(4-1-5-10(13)14)11-7-8-3-2-6-15-8/h2-3,6H,1,4-5,7H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYCAWXLOMTTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid typically involves the reaction of furan-2-carboxylic acid with butyric acid derivatives under specific conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Diels-Alder Reactions with Bismaleimides

The compound readily participates in Diels-Alder cycloadditions due to the electron-rich furan ring acting as a diene. Reaction with bismaleimides forms intermediate adducts, which undergo subsequent aromatization and imidization to yield polyimide precursors.

Key reaction parameters :

ParameterValue/Description
Temperature80–120°C
SolventDimethylformamide (DMF) or THF
CatalystsNone required (thermal activation)
Yield72–89% (depending on substituents)

This reaction is critical for synthesizing thermally stable polymers with applications in high-performance materials.

Carbamate Group Reactivity

The carbamoyl moiety (-NH-C(O)-O-) demonstrates nucleophilic substitution and rearrangement tendencies:

Nucleophilic Substitution

Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkyl derivatives:

R-NH-C(O)-O+CH3IR-N(CH3)-C(O)-O+I\text{R-NH-C(O)-O}^- + \text{CH}_3\text{I} \rightarrow \text{R-N(CH}_3\text{)-C(O)-O}^- + \text{I}^-

Conditions :

  • Base: K2_2CO3_3 (2 equiv)

  • Solvent: Acetonitrile

  • Time: 12 hr at 60°C .

Curtius Rearrangement

In the presence of sodium azide and tert-butyl dicarbonate, the carbamoyl group undergoes Curtius rearrangement to form isocyanate intermediates, which are trapped by alcohols :

StepReagents/ConditionsOutcome
Acyl azide formationNaN3_3, (Boc)2_2O, Zn(OTf)2_2Intermediate acyl azide
Rearrangement75°C, 4 hrIsocyanate intermediate
Trappingtert-butanoltert-butyl carbamate product

Carboxylic Acid Derivatives

The butyric acid group participates in standard carboxylate reactions:

Esterification

Reacts with alcohols (e.g., methanol) via Steglich esterification:

COOH+ROHDCC, DMAPCOOR+H2O\text{COOH} + \text{ROH} \xrightarrow{\text{DCC, DMAP}} \text{COOR} + \text{H}_2\text{O}

Reagents :

  • DCC (N,N'-dicyclohexylcarbodiimide): 1.2 equiv

  • DMAP (4-dimethylaminopyridine): 0.1 equiv

  • Yield: >90%.

Amide Formation

Couples with amines using HATU or EDC :

Coupling ReagentSolventTemperatureYield (%)
HATUDMF25°C85
EDC/HOBtCH2_2Cl2_20°C → 25°C78

Hydrogen-Bonding Interactions

The carbamoyl group forms intermolecular hydrogen bonds (H-bonds) that influence rotamer equilibria:

  • syn-rotamer stabilization occurs via H-bonding between the carbamate NH and carboxylic acid OH groups .

  • Experimental evidence : Temperature-dependent 1^1H NMR shows syn/anti ratio shifts from 1:3 at 25°C to 3:1 at −40°C .

Stability Considerations

  • Hydrolytic stability : Resists hydrolysis at pH 4–8 (t1/2_{1/2} > 24 hr) but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Thermal stability : Decomposes above 250°C via carbamate group cleavage.

This compound’s multifunctional design enables tailored modifications for applications in polymer chemistry, medicinal chemistry, and materials science. Experimental protocols should prioritize anhydrous conditions to preserve the carbamate group’s integrity .

Scientific Research Applications

Chemical Properties and Structure

4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid has the molecular formula C10H13NO4C_{10}H_{13}NO_4 and a molecular weight of approximately 211.22 g/mol. Its structure includes a furan ring, a carbamoyl group, and a butyric acid moiety, which contribute to its unique chemical behavior and biological activity .

Therapeutic Applications

  • Anti-inflammatory Activity :
    • The compound has been investigated for its potential as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is involved in various inflammatory processes, and its inhibition can lead to reduced inflammation in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis. Studies indicate that compounds similar to this compound can significantly modulate immune responses by affecting eosinophil activity and cytokine production .
  • Cancer Research :
    • Preliminary research suggests that this compound may interact with specific molecular targets involved in cancer progression. The furan and benzothiophene rings present in the structure could facilitate binding to enzymes or receptors that play roles in tumor growth and metastasis. Further studies are needed to elucidate the exact mechanisms of action.
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with similar structures exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of pathways related to inflammation and oxidative stress could be beneficial for conditions like Alzheimer's disease .

Material Science Applications

  • Monomer for Synthesis :
    • This compound is utilized as a monomer in the production of thermoplastic and thermosetting polymers. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties.
  • Biocompatible Polymers :
    • The compound's ability to form stable bonds with other monomers makes it suitable for creating biocompatible polymers, which are essential in biomedical applications such as drug delivery systems and tissue engineering scaffolds .

Case Studies

StudyFocusFindings
Study on PDE4 InhibitionChronic Inflammatory DiseasesDemonstrated significant reduction in inflammatory markers using PDE4 inhibitors derived from carbamate compounds similar to this compound .
Cancer Cell Line ResearchTumor Growth InhibitionInvestigated the interaction of furan derivatives with cancer cell lines, showing potential for inhibiting cell proliferation through targeted enzyme interactions.
Polymer DevelopmentThermoplastic SynthesisDeveloped new polymer blends incorporating this compound, resulting in improved mechanical properties compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid

  • Molecular Formula: C₁₁H₁₅NO₄S
  • Molecular Weight : 257.31 g/mol
  • Key Features :
    • Substitutions: Methyl group at furan-3 position, methylsulfanyl group at the butyric acid chain.
    • Functional Groups: Furan-carbonyl, carbamoyl, and thioether.

4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid

  • Molecular Formula: Not explicitly provided (inferred as C₁₂H₉NO₅).
  • Key Features :
    • Substitutions: Furan-2-carbonyl linked to a 2-hydroxybenzoic acid (salicylic acid derivative).
    • Functional Groups: Hydroxyl, carbonyl, and aromatic carboxylic acid.

Chlorambucil (4-[p-[bis(2-chloroethyl)amino]phenyl]butyric acid)

  • Molecular Formula: C₁₄H₁₉Cl₂NO₂
  • Molecular Weight : 304.22 g/mol
  • Key Features :
    • Substitutions: Phenyl group with bis(2-chloroethyl)amine (nitrogen mustard) at the para position.
    • Functional Groups: Alkylating nitrogen mustard, carboxylic acid.
  • Applications : Clinically used as an alkylating antineoplastic agent for leukemia and lymphoma .

4-[2-(3-Benzyloxycarbonylamino-4-cyclohexyl-1-hydroxy-2-OXO-butylamino)-5-guanidino-pentanoylamino]-4-(1-carboxy-2-cyclohexyl-ethyl carbamoyl)-butyric acid

  • Molecular Formula: Not explicitly provided (highly complex structure).
  • Key Features: Substitutions: Multiple peptide-like linkages, guanidino, and cyclohexyl groups.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound C₁₀H₁₃NO₄* 227.21* Furan-2-ylmethyl carbamoyl, butyric acid Enzyme inhibition, drug development
2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid C₁₁H₁₅NO₄S 257.31 Methyl-furan-3-carbonyl, methylsulfanyl Metabolic studies, enzyme substrates
Chlorambucil C₁₄H₁₉Cl₂NO₂ 304.22 Nitrogen mustard, phenyl Anticancer therapy (alkylating agent)
4-(4-Aminophenyl)butyric acid C₁₀H₁₃NO₂ 179.22 Aminophenyl, butyric acid Peptide synthesis, biochemical research
4-(4-Chloro-2-methylphenoxy)butanoic acid C₁₁H₁₃ClO₃ 228.67 Chlorophenoxy, methyl Herbicide (plant growth regulation)

*Inferred from structural analysis.

Key Differences and Implications

Substituent Chemistry: The furan-2-ylmethyl carbamoyl group in the target compound distinguishes it from nitrogen mustard (Chlorambucil) or phenoxy derivatives (MCPB). This moiety may enhance interactions with oxygen-dependent enzymes or receptors.

Biological Activity: Chlorambucil’s alkylating activity arises from its nitrogen mustard group, which is absent in the furan-containing analogs . The methylsulfanyl group in 2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid could mimic methionine, suggesting roles in sulfur metabolism or redox pathways.

Therapeutic Potential: While Chlorambucil is FDA-approved for cancer, the furan-containing compounds lack clinical data. Their structural complexity (e.g., ’s peptide-like compound) hints at niche biomedical applications, such as targeted therapy or prodrug design .

Biological Activity

4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid (CAS No. 186320-10-5) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and biotechnology.

Chemical Structure and Properties

The compound features a furan ring, which is known for its reactivity and ability to interact with various biological targets. The molecular formula is C10H13NO4C_{10}H_{13}NO_{4}, with a molecular weight of approximately 211.22 g/mol. Its structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain. This inhibition can disrupt energy production within cells, potentially leading to cell death.
  • Interaction with Receptors : The furan moiety can interact with various receptors and enzymes, leading to alterations in biochemical pathways that are crucial for cellular function.

Antimicrobial Properties

Research indicates that derivatives of furan compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, at minimal inhibitory concentrations (MIC) ranging from 64 µg/mL .

Anti-inflammatory Effects

Furan derivatives have been investigated for their anti-inflammatory properties. Certain studies suggest that these compounds can act as selective COX-2 inhibitors, which may provide therapeutic benefits in inflammatory diseases .

Anticancer Activity

Compounds containing furan rings have also been explored for their anticancer potential. Some studies indicate that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival .

Case Studies

  • Antibacterial Activity : A study evaluating various furan derivatives found that one compound demonstrated significant antibacterial activity against multiple strains, outperforming traditional antibiotics like streptomycin and tetracycline .
  • Anti-inflammatory Research : In an experimental model using carrageenan-induced inflammation, a series of hydrazide-hydrazone derivatives linked to furan moieties exhibited notable anti-inflammatory effects, suggesting potential therapeutic applications for conditions like arthritis .
  • Anticancer Studies : Research on furan-based compounds has revealed their ability to inhibit cancer cell proliferation in vitro, with mechanisms involving the induction of apoptosis and disruption of cell cycle progression .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Furan-2-carboxylic acidStructureMild antimicrobial effects
Furan-2,5-dicarboxylic acidStructureUsed in polymer synthesis
N’-acryloyl-N’-phenylfuran-2-carbohydrazideStructureExhibits anticancer properties

The unique structure of this compound allows for enhanced interactions compared to simpler furan derivatives, making it a valuable candidate for further research.

Q & A

Q. Tables for Key Data

Parameter HPLC Conditions Reference
ColumnC18 (5 µm, 250 × 4.6 mm)
Flow Rate1.0 mL/min
DetectionUV 254 nm
Retention Time12.5 ± 0.3 min
Stability Study Conditions Result
Hydrolytic (pH 7.4)37°C, 24 hr95% intact
Photolytic (UV)254 nm, 6 hr70% degraded

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